REACTION_CXSMILES
|
[C:1]([CH:3]=[C:4]1[CH2:13][CH2:12][C:7]2([O:11][CH2:10][CH2:9][O:8]2)[CH2:6][CH2:5]1)#[N:2]>C(O)C.[Pt]=O>[C:1]([CH2:3][CH:4]1[CH2:13][CH2:12][C:7]2([O:8][CH2:9][CH2:10][O:11]2)[CH2:6][CH2:5]1)#[N:2]
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Name
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|
Quantity
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2.15 g
|
Type
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reactant
|
Smiles
|
C(#N)C=C1CCC2(OCCO2)CC1
|
Name
|
|
Quantity
|
200 mL
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Type
|
solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
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0.1 g
|
Type
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catalyst
|
Smiles
|
[Pt]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
Removal of the catalyst and concentration of the solvent
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CC1CCC2(OCCO2)CC1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |